molecular formula C19H22N4O B2843007 N-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)cinnamamide CAS No. 1798398-20-5

N-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)cinnamamide

Cat. No. B2843007
M. Wt: 322.412
InChI Key: UJBGDVLNGXUEHJ-MDZDMXLPSA-N
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Description

“N-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)cinnamamide” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This type of structure is widely used by medicinal chemists to create compounds for the treatment of human diseases .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring, a pyrimidin-4-yl group, and a cinnamamide group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .


Chemical Reactions Analysis

While specific chemical reactions involving “N-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)cinnamamide” are not available in the retrieved papers, the compound’s pyrrolidine ring can undergo various reactions. For example, it can be functionalized or used to construct other rings .

Scientific Research Applications

Anticancer Drug Development

Research into compounds structurally related to "N-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)cinnamamide" has shown promise in the development of anticancer drugs. For example, compounds such as MGCD0103, an orally active histone deacetylase inhibitor, have been designed for selectively inhibiting HDACs 1-3 and 11. These inhibitors block cancer cell proliferation and induce cell-cycle arrest and apoptosis, demonstrating significant antitumor activity in vivo and potential as anticancer drugs (Zhou et al., 2008).

Agricultural Chemistry

In the field of agricultural chemistry, derivatives of related compounds have been synthesized with a pronounced plant growth stimulating effect. Such research explores the reaction of 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one with other reagents to produce new derivatives, including those with plant growth-stimulating activities comparable to known growth regulators (Pivazyan et al., 2019).

Cognitive Disorder Treatments

Research into the development of treatments for cognitive disorders has led to the discovery of novel PDE9A inhibitors. One such compound, PF-04447943, was identified using synthetic chemistry and drug design techniques, showing procognitive activity in rodent models and synaptic stabilization in mouse models. It is being tested in clinical trials for diseases associated with impairment of cGMP signaling or cognition (Verhoest et al., 2012).

Synthesis and Antimicrobial Activity

The synthesis and evaluation of new derivatives for antimicrobial activities have also been a significant area of research. Compounds based on pyrimidinone and related structures have been investigated for their potential antibacterial and antifungal activities, exploring their utility in developing new antimicrobial agents (Hossan et al., 2012).

Antifungal and Insecticidal Evaluation

The design and synthesis of cinnamide derivatives have been explored for their fungicidal and insecticidal activities. Novel cinnamamide derivatives have been synthesized and evaluated, showing certain activities against plant pathogens and moderate nematicidal activities. This research highlights the potential of these compounds in agricultural applications (Xiao et al., 2011).

Future Directions

The future directions for “N-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)cinnamamide” and similar compounds could involve further exploration of their biological activity and potential applications in drug discovery . The design of new pyrrolidine compounds with different biological profiles could be a promising area of research .

properties

IUPAC Name

(E)-N-[(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)methyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O/c1-15-13-17(22-19(21-15)23-11-5-6-12-23)14-20-18(24)10-9-16-7-3-2-4-8-16/h2-4,7-10,13H,5-6,11-12,14H2,1H3,(H,20,24)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJBGDVLNGXUEHJ-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCC2)CNC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)N2CCCC2)CNC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)cinnamamide

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